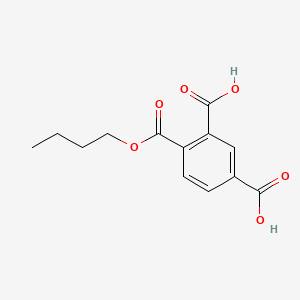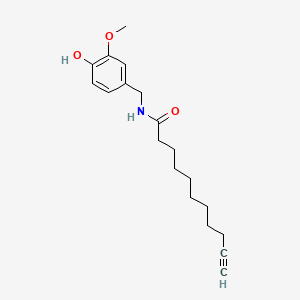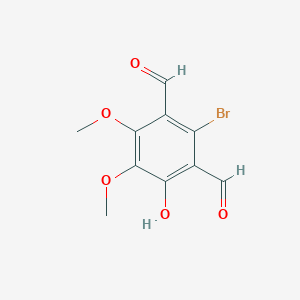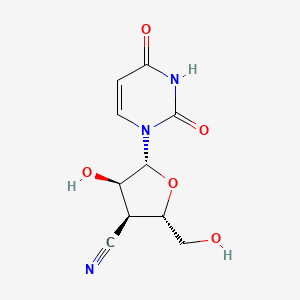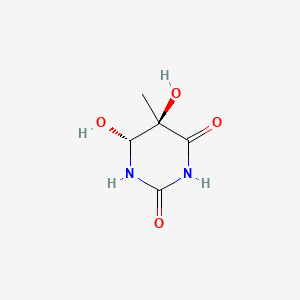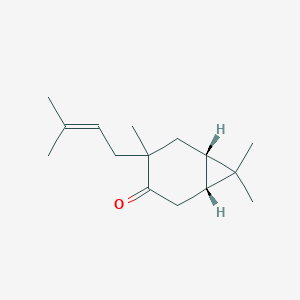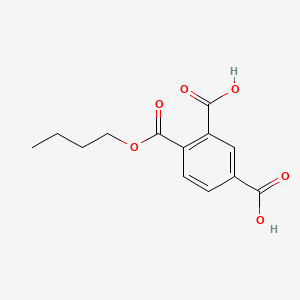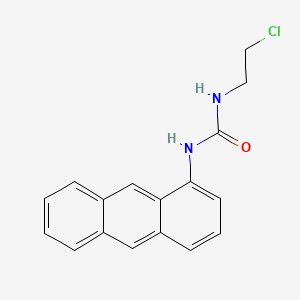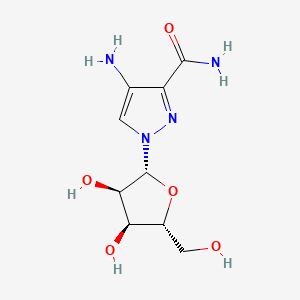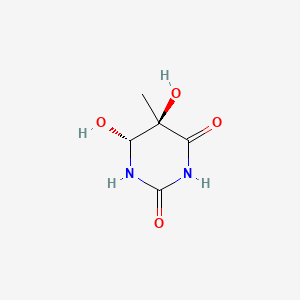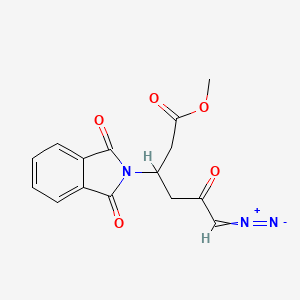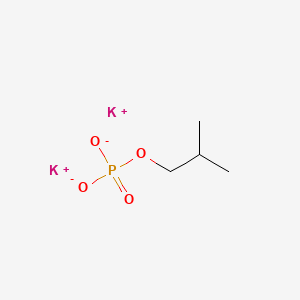
Dipotassium isobutyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium isobutyl phosphate is an organophosphate compound with the chemical formula C4H9K2O4P. It is a potassium salt of isobutyl phosphate and is known for its solubility in water and its use in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipotassium isobutyl phosphate can be synthesized through the neutralization of isobutyl phosphoric acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, and the pH is carefully controlled to ensure complete neutralization. The reaction can be represented as follows:
C4H9PO4H2+2KOH→C4H9K2PO4+2H2O
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where isobutyl phosphoric acid and potassium hydroxide are mixed in stoichiometric amounts. The reaction mixture is then heated to facilitate the reaction, and the product is crystallized out by cooling the solution. The crystals are then filtered, washed, and dried to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium isobutyl phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form isobutyl phosphoric acid and potassium hydroxide.
Substitution Reactions: It can participate in substitution reactions where the isobutyl group is replaced by other alkyl or aryl groups.
Complexation: It can form complexes with metal ions, which can be used in various applications.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions.
Substitution: Alkyl halides or aryl halides in the presence of a suitable catalyst.
Complexation: Metal salts such as copper sulfate or zinc chloride.
Major Products
Hydrolysis: Isobutyl phosphoric acid and potassium hydroxide.
Substitution: Various alkyl or aryl phosphates.
Complexation: Metal-phosphate complexes.
Applications De Recherche Scientifique
Dipotassium isobutyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the preparation of buffer solutions and as a nutrient source in microbial culture media.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of detergents, fertilizers, and as a corrosion inhibitor in cooling systems.
Mécanisme D'action
The mechanism of action of dipotassium isobutyl phosphate involves its ability to donate phosphate groups in biochemical reactions. It acts as a source of phosphorus, which is essential for various metabolic processes. In biological systems, it can interact with enzymes and other proteins, influencing their activity and stability. The molecular targets include enzymes involved in phosphorylation and dephosphorylation reactions, which are critical for energy metabolism and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dipotassium phosphate (K2HPO4): A widely used buffering agent and nutrient source.
Monopotassium phosphate (KH2PO4): Used in fertilizers and as a food additive.
Tripotassium phosphate (K3PO4): Employed in detergents and as a water softener.
Uniqueness
Dipotassium isobutyl phosphate is unique due to its isobutyl group, which imparts specific chemical properties that are different from other potassium phosphates. This structural difference allows it to participate in unique chemical reactions and makes it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
90605-13-3 |
|---|---|
Formule moléculaire |
C4H9K2O4P |
Poids moléculaire |
230.28 g/mol |
Nom IUPAC |
dipotassium;2-methylpropyl phosphate |
InChI |
InChI=1S/C4H11O4P.2K/c1-4(2)3-8-9(5,6)7;;/h4H,3H2,1-2H3,(H2,5,6,7);;/q;2*+1/p-2 |
Clé InChI |
QQVPGMKUULHCHN-UHFFFAOYSA-L |
SMILES canonique |
CC(C)COP(=O)([O-])[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


